molecular formula C19H23N5O4 B1209888 N-(1-Methyl-2-phenylethyl)adenosine CAS No. 20125-40-0

N-(1-Methyl-2-phenylethyl)adenosine

Cat. No.: B1209888
CAS No.: 20125-40-0
M. Wt: 385.4 g/mol
InChI Key: RIRGCFBBHQEQQH-UVCRECLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N6-Phenylisopropyladenosine, commonly known as (S)-PIA, is a synthetic organic compound that belongs to the class of adenosine receptor agonists. It is a stereoisomer of N6-Phenylisopropyladenosine, which is known for its high affinity and selectivity towards adenosine receptors, particularly the A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology and cardiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N6-Phenylisopropyladenosine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the adenosine derivative.

    N-Alkylation: The adenosine derivative undergoes N-alkylation with phenylisopropylamine under controlled conditions to form the desired product.

    Purification: The crude product is then purified using chromatographic techniques to obtain (S)-N6-Phenylisopropyladenosine in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-N6-Phenylisopropyladenosine may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent systems to maximize yield and minimize impurities.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

(S)-N6-Phenylisopropyladenosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-N6-Phenylisopropyladenosine has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.

    Biology: The compound is employed in research to understand the role of adenosine receptors in cellular signaling and physiological processes.

    Medicine: It has potential therapeutic applications in treating conditions such as cardiac arrhythmias, neurodegenerative diseases, and ischemic injuries.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

(S)-N6-Phenylisopropyladenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in various physiological effects, such as vasodilation, neuroprotection, and anti-inflammatory responses .

Comparison with Similar Compounds

(S)-N6-Phenylisopropyladenosine can be compared with other adenosine receptor agonists, such as:

    N6-Cyclopentyladenosine (CPA): Known for its high selectivity towards A1 receptors, similar to (S)-N6-Phenylisopropyladenosine.

    N6-Cyclohexyladenosine (CHA): Another potent A1 receptor agonist with similar pharmacological properties.

    N6-Benzyladenosine (BA): Exhibits affinity towards both A1 and A2 receptors, making it less selective compared to (S)-N6-Phenylisopropyladenosine.

The uniqueness of (S)-N6-Phenylisopropyladenosine lies in its specific stereochemistry, which contributes to its high selectivity and potency towards the A1 receptor, distinguishing it from other adenosine receptor agonists .

Properties

CAS No.

20125-40-0

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1

InChI Key

RIRGCFBBHQEQQH-UVCRECLJSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

38594-97-7

Synonyms

(N6)-1-phenyl-2-propyladenosine
1-MPEAD
N(6)-(1-methyl-2-phenethyl)adenosine
N(6)-(2-phenylisopropyl)adenosine
N-(1-methyl-2-phenylethyl)adenosine
N-(1-methyl-2-phenylethyl)adenosine, (R)-isomer
N-(1-methyl-2-phenylethyl)adenosine, (S)-isomer
N6-PPA
R-PIA
S-PIA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.